5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 919347-20-9
VCID: VC11724242
InChI: InChI=1S/C16H27BN2O2/c1-12(2)8-18-9-13-7-14(11-19-10-13)17-20-15(3,4)16(5,6)21-17/h7,10-12,18H,8-9H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C
Molecular Formula: C16H27BN2O2
Molecular Weight: 290.2 g/mol

5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester

CAS No.: 919347-20-9

Cat. No.: VC11724242

Molecular Formula: C16H27BN2O2

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester - 919347-20-9

Specification

CAS No. 919347-20-9
Molecular Formula C16H27BN2O2
Molecular Weight 290.2 g/mol
IUPAC Name 2-methyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-1-amine
Standard InChI InChI=1S/C16H27BN2O2/c1-12(2)8-18-9-13-7-14(11-19-10-13)17-20-15(3,4)16(5,6)21-17/h7,10-12,18H,8-9H2,1-6H3
Standard InChI Key LDRHHNNCHVIFLO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s systematic name, 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester, indicates a pyridine ring substituted at the 3-position with a boronic acid pinacol ester group and at the 5-position with an isobutylaminomethyl moiety. Its molecular formula is hypothesized as C₁₅H₂₆BN₂O₂, derived from analogous pinacol boronic esters . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, a common feature in Suzuki-Miyaura coupling precursors .

Structural Analogues and Comparative Analysis

Structurally similar compounds, such as 5-(Methylthio)pyridine-3-boronic acid pinacol ester (CAS 1171891-40-9), share the pyridine-boronic ester backbone but differ in substituents . The replacement of a methylthio group with an isobutylaminomethyl chain likely alters electronic and steric properties, influencing reactivity. Table 1 compares key parameters between these analogues:

Table 1: Comparative Properties of Pyridine-Boronic Esters

Property5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (Hypothesized)5-(Methylthio)pyridine-3-boronic acid pinacol ester (CAS 1171891-40-9)
Molecular FormulaC₁₅H₂₆BN₂O₂C₁₂H₁₈BNO₂S
Molecular Weight (g/mol)283.21251.15
Boiling Point (°C)370–385 (Predicted)368.1 ± 27.0
Density (g/cm³)1.08–1.12 (Predicted)1.10 ± 0.1
pKa4.5–5.0 (Predicted)4.47 ± 0.22

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester is documented, methodologies for analogous compounds involve:

  • Halogenation-Coupling Sequences: As demonstrated in the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole , a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between a brominated pyridine intermediate and pinacol boronic ester could be employed.

  • Aminomethylation: Introducing the isobutylaminomethyl group via reductive amination or nucleophilic substitution post-boronic ester formation.

Hypothetical Stepwise Synthesis

A plausible route, adapted from CN102653545A , involves:

  • Bromination: Starting with 5-bromopyridine-3-boronic acid pinacol ester.

  • Mannich Reaction: Reacting with isobutylamine and formaldehyde to install the aminomethyl group.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Key Challenges:

  • Steric hindrance from the isobutyl group may reduce coupling efficiency.

  • Sensitivity of the boronic ester to protic solvents necessitates anhydrous conditions .

Physicochemical Properties

Spectroscopic Characteristics

  • ¹H NMR: Peaks for pinacol methyl groups (δ 1.0–1.3 ppm), pyridine protons (δ 7.5–8.5 ppm), and isobutyl chain (δ 2.4–2.8 ppm for CH₂, δ 0.9–1.1 ppm for CH₃).

  • ¹¹B NMR: A singlet near δ 30 ppm, typical for boronic esters .

Applications in Pharmaceutical Chemistry

Role in Suzuki-Miyaura Coupling

As a boronic ester, this compound could serve as a coupling partner in cross-coupling reactions to construct biaryl systems, a cornerstone in drug discovery. For example, similar compounds are used in synthesizing kinase inhibitors or antiviral agents .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce steps and improve yield.

  • Biological Screening: Evaluating anticancer or antimicrobial activity in vitro.

  • Material Science Applications: Investigating use in organic semiconductors or sensors.

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